molecular formula C19H23N3O2 B275876 1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol

1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol

Cat. No. B275876
M. Wt: 325.4 g/mol
InChI Key: KZMIFJXZFDHKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol, also known as PFI-2, is a potent and selective inhibitor of the lysine methyltransferase SETD7. This compound has been extensively studied for its potential in the treatment of cancer and other diseases. In

Mechanism of Action

1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol inhibits the lysine methyltransferase SETD7, which is involved in the regulation of gene expression, cell proliferation, and differentiation. By inhibiting SETD7, 1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol can alter the epigenetic landscape of cancer cells, leading to changes in gene expression and cell behavior. 1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects
1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol is its high potency and selectivity for SETD7. This makes it a valuable tool for studying the role of SETD7 in cancer and other diseases. However, one limitation of 1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol. One area of focus is the development of more potent and selective inhibitors of SETD7, which could have even greater therapeutic potential. Another area of interest is the identification of biomarkers that could predict response to 1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol and other SETD7 inhibitors. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol involves several steps, starting with the reaction of 2-nitrobenzaldehyde with 2-furfurylamine to form 2-(furan-2-yl)-N-(2-nitrobenzylidene)hydrazinecarboxamide. This intermediate is then reduced to 2-(furan-2-yl)-N-(2-aminobenzylidene)hydrazinecarboxamide, which is subsequently reacted with 3-(1H-imidazol-1-yl)propylamine to form 1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol has been extensively studied for its potential in the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. 1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol has also been studied for its potential in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-[4-[5-[(3-imidazol-1-ylpropylamino)methyl]furan-2-yl]phenyl]ethanol

InChI

InChI=1S/C19H23N3O2/c1-15(23)16-3-5-17(6-4-16)19-8-7-18(24-19)13-20-9-2-11-22-12-10-21-14-22/h3-8,10,12,14-15,20,23H,2,9,11,13H2,1H3

InChI Key

KZMIFJXZFDHKGN-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)O

Origin of Product

United States

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